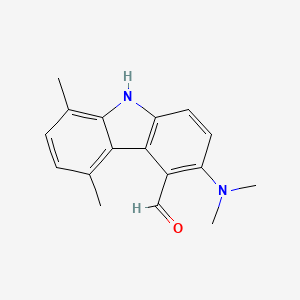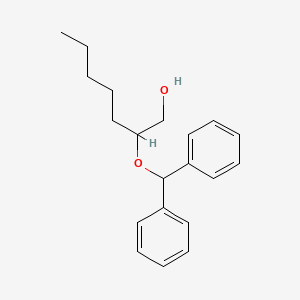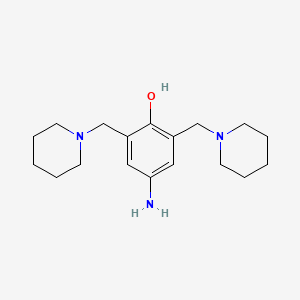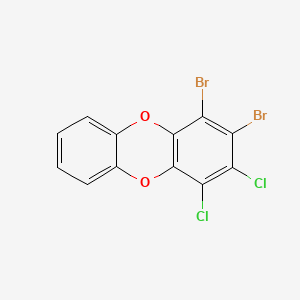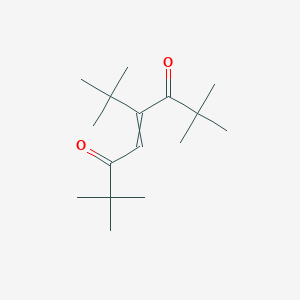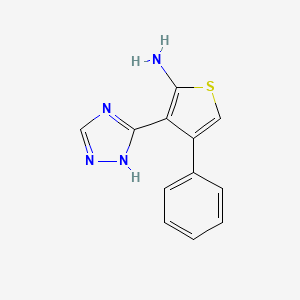![molecular formula C18H21NOS B14315001 3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol CAS No. 112393-78-9](/img/structure/B14315001.png)
3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol is a chemical compound with a complex structure that includes a phenol group, a thiomorpholine ring, and a phenylethyl substituent.
Preparation Methods
The synthesis of 3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol typically involves multiple steps, including the formation of the thiomorpholine ring and the attachment of the phenylethyl group. One common synthetic route involves the reaction of 2-phenylethylamine with a suitable thiomorpholine precursor under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenol or thiomorpholine ring positions, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the context of its unique chemical structure.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group may participate in hydrogen bonding or other interactions, while the thiomorpholine ring and phenylethyl group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol include other phenol derivatives and thiomorpholine-containing molecules. These compounds may share some chemical properties but differ in their specific substituents and overall structure. The unique combination of the phenol group, thiomorpholine ring, and phenylethyl substituent in this compound distinguishes it from other related compounds .
Properties
CAS No. |
112393-78-9 |
|---|---|
Molecular Formula |
C18H21NOS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-[4-(2-phenylethyl)thiomorpholin-2-yl]phenol |
InChI |
InChI=1S/C18H21NOS/c20-17-8-4-7-16(13-17)18-14-19(11-12-21-18)10-9-15-5-2-1-3-6-15/h1-8,13,18,20H,9-12,14H2 |
InChI Key |
HJFHNBGOTLSQCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(CN1CCC2=CC=CC=C2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


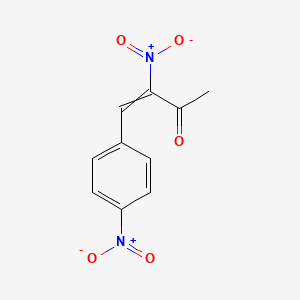
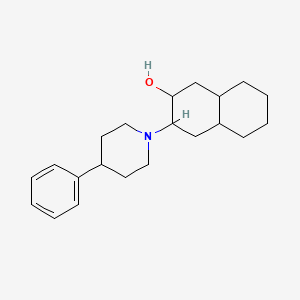
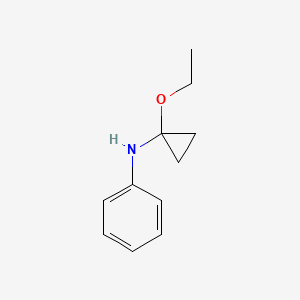
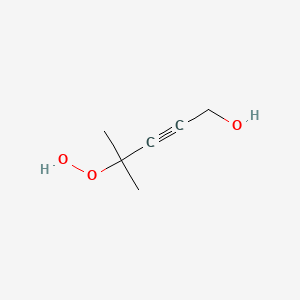
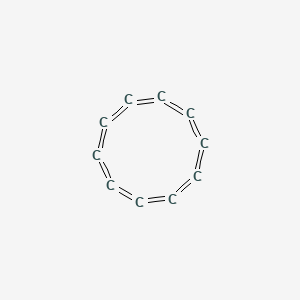
![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)
![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)

